molecular formula C19H15N5O4 B2881463 2-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1351595-71-5

2-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2881463
CAS No.: 1351595-71-5
M. Wt: 377.36
InChI Key: KVVTYKFLEVEBQB-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a complex synthetic compound of significant interest in medicinal chemistry and biochemical research. It is characterized by a molecular formula of C14H12N6O4 and a molecular weight of 328.29 g/mol . This hybrid molecule features a chromene-3-carboxamide core linked via an ethyl chain to a pyridazinone ring that is further substituted with a pyrazole group. This specific structural architecture, incorporating multiple nitrogen-rich heterocycles, suggests potential for diverse biological interactions. Compounds with similar structural motifs, such as those containing chromene-carboxamide groups, have been identified as inhibitors of biological targets like the human Monoamine Oxidase-B (hMAO-B) enzyme . Furthermore, related molecular frameworks featuring the pyrazol-1-yl pyridazinone structure are investigated for their role as antagonists, such as for the P2Y12 receptor . The presence of these distinct pharmacophores indicates that this compound is a valuable chemical tool for probing enzyme functions and cellular pathways. Its primary applications are in non-human research, serving as a key intermediate or a lead compound in the design and development of novel therapeutic agents. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-oxo-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c25-17-7-6-16(23-10-3-8-21-23)22-24(17)11-9-20-18(26)14-12-13-4-1-2-5-15(13)28-19(14)27/h1-8,10,12H,9,11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVTYKFLEVEBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O3C_{17}H_{16}N_{4}O_{3}, characterized by the presence of a chromene core linked to a pyridazine and pyrazole moiety. The structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways. For instance, it could interact with enzymes involved in cancer metabolism or inflammatory processes.
  • Receptor Modulation : The structural features allow for binding to various receptors, which could modulate signaling pathways relevant in diseases such as cancer or neurodegenerative disorders.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15
MCF7 (Breast Cancer)20
HeLa (Cervical Cancer)12

These results indicate that the compound exhibits significant cytotoxicity, making it a candidate for further development as an anticancer agent.

Case Studies

A notable study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of similar compounds with pyrazole and pyridazine structures. The findings suggested that modifications in these rings could enhance biological activity, emphasizing structure-activity relationships (SAR) .

Therapeutic Potential

The therapeutic implications of this compound are broad:

  • Anticancer Therapy : Given its inhibitory effects on cancer cell lines, the compound may serve as a lead for developing new anticancer drugs.
  • Anti-inflammatory Applications : Its ability to modulate enzyme activity suggests potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies indicate that similar compounds may exhibit neuroprotective properties, warranting exploration in neurodegenerative disease models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties/Bioactivity Reference
2-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide Chromene-carboxamide + pyridazinone Pyrazole at pyridazinone C3 ~373.35* Hypothesized kinase inhibition
2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) Chromene-carboxamide Sulfamoylphenyl at carboxamide 328.30 Enhanced solubility; antimicrobial
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyltriazole-4-carboxamide Triazole-carboxamide + pyridazinone Thiophene at pyridazinone C3 392.40 Potential anticancer activity
N’-Benzylidene-2-(6-oxo-3-(4-fluorophenylpiperazinyl)pyridazin-1-yl)acetohydrazide (17) Pyridazinone + acetohydrazide Piperazine-fluorophenyl at pyridazinone C3 438.44 Cytotoxicity (AGS cells, IC₅₀ ~12 µM)

*Molecular weight calculated based on structural analogs.

Key Differences and Implications

In contrast, the sulfamoylphenyl group in compound 12 improves aqueous solubility, making it more suitable for oral administration .

Synthetic Accessibility: Chromene-carboxamide derivatives (e.g., compound 12) are synthesized via straightforward condensation (acetic acid, sodium acetate), while pyridazinone-pyrazole hybrids likely require multi-step coupling (e.g., hydrazine-mediated cyclization as in ) .

Biological Performance: Piperazine-substituted pyridazinones (e.g., compound 17) exhibit cytotoxicity against gastric cancer (AGS) cells (IC₅₀ ~12 µM), suggesting that the target compound’s pyrazole substitution could yield comparable or superior activity .

Preparation Methods

Knoevenagel Condensation

Salicylaldehyde reacts with malononitrile in aqueous medium under reflux to form 3-cyano-2-imino-2H-chromene. This intermediate undergoes hydrolysis under acidic conditions (Pinner reaction) to yield 2-oxo-2H-chromene-3-carboxylic acid (1 ) (Figure 1A).

Reaction Conditions :

  • Solvent : Water
  • Temperature : 100°C (reflux)
  • Yield : 70–85%

Acid Chloride Formation

The carboxylic acid (1 ) is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane to generate the corresponding acid chloride (2 ) (Figure 1B).

Reaction Conditions :

  • Molar Ratio : 1:3 (acid:SOCl₂)
  • Temperature : 25°C (room temperature)
  • Time : 4–6 hours
  • Yield : >90%

Preparation of Pyridazinone-Pyrazole-Ethylamine Intermediate

The pyridazinone-pyrazole-ethylamine moiety is constructed through sequential cyclization and functionalization.

Synthesis of 3-(1H-Pyrazol-1-yl)pyridazinone

Pyridazinone derivatives are synthesized by cyclocondensation of 1,4-diketones with hydrazine hydrate. For 3-(1H-pyrazol-1-yl)pyridazinone (3 ):

  • Step 1 : 3-(1H-Pyrazol-1-yl)propane-1,4-dione (3a ) is prepared via Michael addition of pyrazole to acetylacetone.
  • Step 2 : Cyclization of 3a with hydrazine hydrate in ethanol under reflux forms 3 (Figure 2A).

Reaction Conditions :

  • Solvent : Ethanol
  • Temperature : 80°C
  • Catalyst : Hydrochloric acid (0.1 eq)
  • Yield : 65–75%

Ethylamine Side Chain Introduction

The ethylamine linker is introduced via nucleophilic substitution. Pyridazinone 3 reacts with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) to yield 1-(2-aminoethyl)-3-(1H-pyrazol-1-yl)pyridazin-6(1H)-one (4 ) (Figure 2B).

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)
  • Temperature : 60°C
  • Time : 12 hours
  • Yield : 50–60%

Amide Bond Formation

The final step involves coupling the acid chloride (2 ) with the amine intermediate (4 ).

Coupling Reaction

A solution of 2 in dichloromethane is added dropwise to a mixture of 4 and triethylamine (TEA) at 0°C. The reaction proceeds under inert atmosphere to afford the target compound (Figure 3).

Reaction Conditions :

  • Molar Ratio : 1:1.2 (acid chloride:amine)
  • Base : Triethylamine (2 eq)
  • Temperature : 0°C → 25°C (gradual warming)
  • Time : 8–10 hours
  • Yield : 45–55%

Purification

Crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.

Optimization and Characterization

Reaction Optimization

  • Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) increases yield to 60–65%.
  • Solvent Effects : Replacing dichloromethane with tetrahydrofuran (THF) improves solubility of intermediates.

Spectral Data

  • IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazole-H), 8.25 (d, J = 8.4 Hz, 1H, chromene-H), 7.89–7.40 (m, 6H, aromatic-H), 4.32 (t, J = 6.0 Hz, 2H, CH₂), 3.85 (t, J = 6.0 Hz, 2H, CH₂).
  • MS (ESI) : m/z 377.4 [M+H]⁺.

Q & A

Q. What are the common synthetic routes for 2-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide?

The compound is synthesized via multi-step organic reactions, typically involving condensation of precursors like chromenone derivatives and pyridazine-ethylamine intermediates. Catalysts such as Lewis acids (e.g., ZnCl₂) or palladium-based systems are often used to enhance yield and selectivity. Key steps include amide bond formation and heterocyclic ring closure. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products . Analytical techniques like HPLC and NMR are critical for monitoring reaction progress and purity .

Q. How is the molecular structure of this compound characterized?

Structural characterization employs spectroscopic methods:

  • NMR (¹H/¹³C) for functional group identification and connectivity.
  • IR spectroscopy to detect carbonyl (C=O) and amide (N-H) groups.
  • X-ray crystallography for precise determination of bond lengths, angles, and molecular geometry, which inform reactivity and biological interactions .

Q. What stability data exists for this compound under standard laboratory conditions?

The compound is generally stable at room temperature in inert atmospheres. However, empirical testing is recommended due to hydrolytic sensitivity of the lactone (chromenone) and pyridazinone moieties. Storage in desiccated, low-temperature environments (-20°C) is advised for long-term stability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Catalyst screening : Pd-based catalysts for cross-coupling steps or enzyme-mimetic catalysts for stereoselective reactions.
  • Temperature control : Gradual heating (e.g., reflux at 80–120°C) to avoid decomposition. Statistical methods like Design of Experiments (DoE) are critical for parameter optimization .

Q. What strategies resolve contradictions in reported solubility data across solvents?

Discrepancies arise from solvent polarity and crystallinity effects. To address this:

  • Test solubility in a solvent series (e.g., water, ethanol, DCM, DMSO) under controlled conditions.
  • Use Differential Scanning Calorimetry (DSC) to assess polymorphic forms influencing solubility.
  • Cross-validate with computational solubility predictions (e.g., COSMO-RS) .

Q. How is the compound’s biological activity evaluated in enzyme inhibition studies?

  • Kinase inhibition assays : Measure IC₅₀ values using ATP-coupled enzymatic assays.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to target proteins.
  • Molecular docking : Predict interaction modes with active sites (e.g., using AutoDock Vina) .

Q. What analytical methods validate the compound’s stability under extreme conditions (e.g., high temperature/pH)?

  • Forced degradation studies : Expose the compound to 40–80°C, UV light, or acidic/alkaline buffers.
  • HPLC-MS : Monitor degradation products and quantify residual purity.
  • Kinetic modeling : Derive Arrhenius plots to predict shelf-life .

Q. How are mechanistic insights into its pharmacological activity obtained?

  • Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis markers (e.g., caspase-3 activation).
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with receptors .

Data-Driven Research Considerations

Q. What crystallography data exists for this compound’s derivatives?

Pyridazinone and chromenone derivatives show average bond lengths of 1.23 Å (C=O) and 1.45 Å (C-N), with dihedral angles <10° between aromatic rings, suggesting planarity critical for π-π stacking in target binding .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Core modifications : Substitute pyrazole with triazole or thiophene to alter electronic properties.
  • Side-chain variations : Introduce alkyl or aryl groups on the ethyl linker.
  • Bioisosteric replacement : Replace chromenone with benzofuran for improved metabolic stability .

Q. What validation parameters are essential for analytical method development?

  • Specificity : Resolve peaks from impurities (HPLC).
  • Linearity : R² >0.99 for calibration curves.
  • Accuracy/Precision : ±2% deviation in spiked recovery tests.
  • LOD/LOQ : Typically 0.1–1.0 µg/mL via signal-to-noise ratios .

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